molecular formula C5H4ClNO2S B6237149 methyl 4-chloro-1,3-thiazole-2-carboxylate CAS No. 1465782-87-9

methyl 4-chloro-1,3-thiazole-2-carboxylate

Cat. No. B6237149
CAS RN: 1465782-87-9
M. Wt: 177.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-1,3-thiazole-2-carboxylate is an organic compound with a molecular formula of C4H4ClNO2S. It is a colorless solid that is soluble in water and alcohol. It is used as a reagent in organic synthesis and as a catalyst in certain reactions. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other materials. It has also been used in the synthesis of chiral compounds and polymers.

Mechanism of Action

Methyl 4-chloro-1,3-thiazole-2-carboxylate acts as a catalyst in certain reactions. It is believed to form a complex with the substrate, which then undergoes a nucleophilic substitution reaction with the nucleophile, resulting in the formation of the desired product.
Biochemical and Physiological Effects
Methyl 4-chloro-1,3-thiazole-2-carboxylate has been found to have no adverse biochemical or physiological effects. It is not toxic and does not interfere with the normal functioning of cells or tissues.

Advantages and Limitations for Lab Experiments

Methyl 4-chloro-1,3-thiazole-2-carboxylate has several advantages for use in laboratory experiments. It is a stable compound, has a low cost, and is non-toxic. It is also soluble in water and alcohol, making it easy to work with. However, it is not very soluble in organic solvents, so it is not suitable for use in certain types of reactions.

Future Directions

Methyl 4-chloro-1,3-thiazole-2-carboxylate has several potential future applications. It could be used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other materials. It could also be used in the synthesis of chiral compounds and polymers. Furthermore, it could be used as a reagent in organic synthesis and in the synthesis of amino acids, peptides, and nucleotides. Finally, it could be used as a catalyst in the production of biofuels.

Synthesis Methods

Methyl 4-chloro-1,3-thiazole-2-carboxylate can be synthesized by reacting 4-chlorothiazole with methyl iodide in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction is carried out at a temperature of 100°C for one hour. The product is then collected by filtration, washed with water, and dried.

Scientific Research Applications

Methyl 4-chloro-1,3-thiazole-2-carboxylate has been used in various scientific research applications, such as the synthesis of chiral compounds and polymers, the synthesis of pharmaceuticals, and the synthesis of agrochemicals. It has also been used in the synthesis of other organic compounds, such as amino acids, peptides, and nucleotides.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 4-chloro-1,3-thiazole-2-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Methyl chloroacetate", "Thiourea", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Methyl chloroacetate is reacted with thiourea in the presence of sodium hydroxide to form methyl 2-iminothiazolidin-4-one.", "Step 2: Methyl 2-iminothiazolidin-4-one is then treated with hydrochloric acid to form methyl 2-chlorothiazole-4-carboxylate.", "Step 3: Methyl 2-chlorothiazole-4-carboxylate is then reacted with sodium nitrite and copper sulfate in the presence of hydrochloric acid to form methyl 2-nitrothiazole-4-carboxylate.", "Step 4: Methyl 2-nitrothiazole-4-carboxylate is reduced with sodium bicarbonate and ethanol to form methyl 4-amino-1,3-thiazole-2-carboxylate.", "Step 5: Methyl 4-amino-1,3-thiazole-2-carboxylate is then reacted with methyl chloroacetate in the presence of sodium hydroxide to form methyl 4-chloro-1,3-thiazole-2-carboxylate." ] }

CAS RN

1465782-87-9

Product Name

methyl 4-chloro-1,3-thiazole-2-carboxylate

Molecular Formula

C5H4ClNO2S

Molecular Weight

177.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.